Ethyl 2-(2-(aminomethyl)phenoxy)acetate
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Overview
Description
Ethyl 2-(2-(aminomethyl)phenoxy)acetate is an organic compound that belongs to the class of phenoxyacetates It is characterized by the presence of an ethyl ester group, an aminomethyl group, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(aminomethyl)phenoxy)acetate can be achieved through several methods. One common approach involves the reaction of 2-(aminomethyl)phenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane or ethanol, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(aminomethyl)phenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxyacetates.
Scientific Research Applications
Ethyl 2-(2-(aminomethyl)phenoxy)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(aminomethyl)phenoxy)acetate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-(bromomethyl)phenoxy)acetate
- Ethyl 2-(2-(hydroxymethyl)phenoxy)acetate
- Ethyl 2-(2-(methoxymethyl)phenoxy)acetate
Uniqueness
Ethyl 2-(2-(aminomethyl)phenoxy)acetate is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 2-[2-(aminomethyl)phenoxy]acetate |
InChI |
InChI=1S/C11H15NO3/c1-2-14-11(13)8-15-10-6-4-3-5-9(10)7-12/h3-6H,2,7-8,12H2,1H3 |
InChI Key |
LFHYDPHGMHTGSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1CN |
Origin of Product |
United States |
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